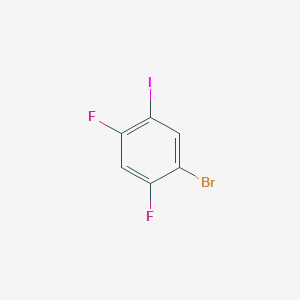

1-Bromo-2,4-difluoro-5-iodobenzene

Description

The exact mass of the compound 1-Bromo-2,4-difluoro-5-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-2,4-difluoro-5-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,4-difluoro-5-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-difluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFGWPYCEDYPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660321 | |

| Record name | 1-Bromo-2,4-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-91-2 | |

| Record name | 1-Bromo-2,4-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-difluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Importance and Physicochemical Profile

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2,4-difluoro-5-iodobenzene

Executive Summary: 1-Bromo-2,4-difluoro-5-iodobenzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogens, offers a versatile platform for sequential and site-selective cross-coupling reactions. The presence of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of derivative molecules, making it a valuable building block in drug design.[1][2] This guide provides a detailed exploration of the primary synthetic strategies for this compound, offering field-proven insights into reaction mechanisms, regiochemical control, and detailed experimental protocols suitable for a laboratory setting.

A Versatile Intermediate in Modern Chemistry

The utility of 1-bromo-2,4-difluoro-5-iodobenzene lies in the differential reactivity of its C-Br and C-I bonds in metal-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the C5 position, followed by a subsequent transformation at the C1 position. This orthogonal reactivity is a powerful tool for the convergent synthesis of complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the compound's physical properties is essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 914636-91-2 | [3][4] |

| Molecular Formula | C₆H₂BrF₂I | [3][4] |

| Molecular Weight | 318.89 g/mol | [3] |

| Appearance | Clear, red-brown melt liquid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | 2-8°C, sealed in dry conditions | [4] |

Synthetic Strategies and Mechanistic Considerations

The synthesis of this polysubstituted benzene requires careful control of regiochemistry. Two primary, logical pathways are presented here: the direct electrophilic iodination of a pre-existing bromodifluorobenzene and a more controlled, multi-step approach commencing with a substituted aniline.

Route A: Electrophilic Iodination of 1-Bromo-2,4-difluorobenzene

This approach is the most direct on paper, leveraging a commercially available starting material. Its success is entirely dependent on the directing effects of the substituents on the aromatic ring.

The starting material, 1-bromo-2,4-difluorobenzene, possesses three deactivating, ortho-, para- directing halogen substituents. The incoming electrophile (I⁺) will be directed to the positions most activated by these groups.

-

Fluorine at C2: Directs ortho (C3) and para (C5).

-

Fluorine at C4: Directs ortho (C3, C5).

-

Bromine at C1: Directs ortho (C2, C6) and para (C4).

The positions C2 and C4 are already substituted. The C5 position is strongly favored as it is para to the C2-fluorine and ortho to the C4-fluorine. This convergence of directing effects makes the C5 position the most nucleophilic and therefore the most likely site of iodination, leading to the desired product.

Standard electrophilic halogenation on deactivated rings requires the generation of a potent electrophile.[5][6] Direct reaction with molecular iodine (I₂) is too slow.[7][8] Therefore, an oxidizing agent is required to generate a more reactive iodine species, such as the iodonium ion (I⁺). A common and effective system for this is a mixture of iodine and an oxidizing acid like nitric acid or iodic acid.[5]

Route B: Multi-Step Synthesis via Diazotization

This pathway offers superior regiochemical control by building the substitution pattern sequentially, relying on the powerful and predictable directing ability of an amino group. The Sandmeyer reaction, a classic transformation to convert aryl amines to aryl halides via diazonium salts, is central to this strategy.[9][10][11]

The synthesis begins with 2,4-difluoroaniline. The amino group is a potent activating, ortho-, para- director. This allows for a highly selective bromination at the C5 position, which is para to the amino group. Once the bromine is installed, the amino group, having served its directing purpose, is converted into an excellent leaving group—the diazonium salt—and subsequently replaced with iodine.

The conversion of an aniline to a diazonium salt is achieved with sodium nitrite and a strong acid at low temperatures (0-5 °C) to ensure the stability of the salt. The subsequent displacement of the diazonium group (–N₂⁺) with iodide is typically accomplished by adding a solution of potassium iodide. This specific transformation is often referred to as a Sandmeyer-type reaction and, unlike its chloro- or bromo- counterparts, does not usually require a copper(I) catalyst.[12] The evolution of nitrogen gas (N₂) provides a strong thermodynamic driving force for the reaction.[13]

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including corrosive acids, bromine, and volatile organic solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol for Route A: Electrophilic Iodination

-

Materials: 1-Bromo-2,4-difluorobenzene, iodine (I₂), concentrated sulfuric acid (98%), concentrated nitric acid (70%), sodium bisulfite, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add 1-bromo-2,4-difluorobenzene (1.0 eq).

-

Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

-

Add iodine (1.1 eq) to the mixture.

-

Add concentrated nitric acid (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice.

-

Decolorize the mixture by adding a saturated solution of sodium bisulfite dropwise until the purple color of iodine disappears.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-2,4-difluoro-5-iodobenzene.

-

Protocol for Route B: Multi-Step Synthesis

-

Step 1: Synthesis of 5-Bromo-2,4-difluoroaniline

-

Dissolve 2,4-difluoroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 10-15 °C in an ice-water bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 20 °C.

-

After addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker of cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain crude 5-bromo-2,4-difluoroaniline.

-

-

Step 2 & 3: Diazotization and Iodination

-

Add the crude 5-bromo-2,4-difluoroaniline (1.0 eq) to a mixture of water and concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the prepared diazonium salt solution to the potassium iodide solution. Vigorous bubbling (N₂ evolution) will be observed.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether or dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final compound.

-

Comparison of Synthetic Routes

| Feature | Route A (Electrophilic Iodination) | Route B (Aniline/Sandmeyer) |

| Number of Steps | 1 | 3 |

| Starting Material | 1-Bromo-2,4-difluorobenzene | 2,4-Difluoroaniline |

| Regioselectivity | Good, but risk of minor isomers | Excellent, highly controlled |

| Reagent Hazards | Strong oxidizing acids (HNO₃) | Bromine, unstable diazonium intermediate |

| Scalability | Moderate; exotherm control needed | Good; well-established procedures |

| Pros | More direct, fewer steps | High purity, unambiguous regiochemistry |

| Cons | Potentially lower yield, harsher conditions | Longer overall sequence |

Conclusion

Both presented routes offer viable methods for the synthesis of 1-bromo-2,4-difluoro-5-iodobenzene. Route A provides a more direct path but relies on the inherent, albeit strong, regiochemical preference of the starting material and requires harsh oxidizing conditions. Route B, while longer, provides a more robust and controlled synthesis, ensuring high regiochemical purity through a sequence of well-understood and reliable reactions. The choice of synthesis will ultimately depend on the researcher's priorities, considering factors such as the availability of starting materials, required purity of the final product, and scalability of the process. For applications demanding the highest purity and unambiguous structural assignment, the multi-step aniline route is the superior and recommended methodology.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. chemscene.com [chemscene.com]

- 4. Benzene, 1-bromo-2,4-difluoro-5-iodo-, CasNo.914636-91-2 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]

An In-depth Technical Guide to 1-bromo-2,4-difluoro-5-iodobenzene

Abstract: This technical guide provides a comprehensive overview of 1-bromo-2,4-difluoro-5-iodobenzene (CAS No. 914636-91-2), a polyhalogenated aromatic compound of significant interest in modern organic synthesis and drug discovery. The document details its chemical and physical properties, spectroscopic signature, and reactivity profile. Emphasis is placed on its utility as a versatile building block, particularly in sequential, site-selective cross-coupling reactions. Methodologies for its synthesis and handling are also discussed, providing researchers, scientists, and drug development professionals with a critical resource for leveraging this compound in advanced research and development programs.

Introduction and Strategic Importance

1-bromo-2,4-difluoro-5-iodobenzene is a highly functionalized benzene derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring three distinct halogen substituents (I, Br, F) on a benzene ring, offers a unique platform for controlled, stepwise molecular elaboration. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for its use as a linchpin in convergent synthetic strategies.

Furthermore, the presence of fluorine atoms is of paramount importance in medicinal chemistry. The introduction of fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] As such, 1-bromo-2,4-difluoro-5-iodobenzene serves as a key building block for introducing a difluorinated motif into novel pharmaceutical agents.[1] This guide synthesizes available technical data to provide a holistic understanding of its properties and applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are prerequisites for its successful application in a laboratory setting.

Nomenclature and Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-2,4-difluoro-5-iodobenzene | N/A |

| CAS Number | 914636-91-2 | [3] |

| Molecular Formula | C₆H₂BrF₂I | [3][4] |

| Molecular Weight | 318.89 g/mol | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1F)I)F)Br | [5] |

| InChI Key | AQPVCNLHVZIFBI-UHFFFAOYSA-N | [5] |

| Synonyms | 5-Bromo-2,4-difluoroiodobenzene | [3] |

Physicochemical and Computed Properties

The properties of this compound make it suitable for a range of organic synthesis applications. It is typically supplied as a solid or a melt liquid with high purity.

| Property | Value | Source |

| Appearance | Clear, red-brown melt liquid | [3] |

| Purity | ≥97-98% | [3] |

| Storage | Store at 2-8°C, sealed in a dry environment | [3][6] |

| XLogP3 | 3.5 | [5][7] |

| Topological Polar Surface Area | 0 Ų | [5][7] |

| Heavy Atom Count | 10 | [5][7] |

| Solubility | Insoluble in water, soluble in common organic solvents like ethanol and dimethylformamide.[8] | N/A |

Synthesis and Manufacturing

The preparation of polyhalogenated benzenes like 1-bromo-2,4-difluoro-5-iodobenzene typically involves multi-step sequences leveraging the directing effects of substituents on an aromatic ring. A plausible and common synthetic approach involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.

A potential synthetic pathway is outlined below, starting from the commercially available 2,4-difluoroaniline. This process involves sequential halogenation and a final diazotization/iodination step. The order of halogenation is critical to ensure correct regioselectivity.

Caption: A plausible synthetic route to 1-bromo-2,4-difluoro-5-iodobenzene.

Experimental Protocol: General Diazotization for Halogen Exchange

This protocol describes a general method for converting a halo-substituted aniline to the corresponding iodo-benzene, a key transformation in the synthesis of such compounds.[9][10]

-

Aniline Dissolution: Dissolve the halo-aniline precursor (1.0 eq) in a mixture of a suitable acid (e.g., sulfuric acid) and water at room temperature.

-

Diazotization: Cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) (3.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a solution of sodium bisulfite to remove excess iodine.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Reactivity and Synthetic Utility

The primary utility of 1-bromo-2,4-difluoro-5-iodobenzene lies in the differential reactivity of its C-I and C-Br bonds. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more reactive in palladium-catalyzed cross-coupling reactions.[10] This reactivity difference enables chemists to perform sequential, site-selective functionalization.

Site-Selective Cross-Coupling Reactions

A typical strategy involves first targeting the more reactive C-I bond under milder conditions, followed by a second coupling reaction at the less reactive C-Br bond under more forcing conditions. This allows for the controlled and directional assembly of complex biaryl or aryl-alkyne structures.

-

Sonogashira Coupling: The C-I bond can be selectively coupled with a terminal alkyne at room temperature, leaving the C-Br bond intact.[10]

-

Suzuki Coupling: A Suzuki coupling can be performed at the C-I position using a boronic acid or ester with a suitable palladium catalyst and base. A subsequent Suzuki coupling at the C-Br position can be achieved by using a different catalyst system or higher temperatures.

-

Heck and Buchwald-Hartwig Amination: These reactions can also be applied in a selective manner, further expanding the synthetic possibilities.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. tianye.lookchem.com [tianye.lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Bromo-2,4-difluoro-3-iodobenzene | C6H2BrF2I | CID 50998386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene | Benchchem [benchchem.com]

- 7. 1-Bromo-2,3-difluoro-5-iodobenzene | C6H2BrF2I | CID 56604623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 10. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to GSK1016790A (CAS No. 914636-91-2): A Potent and Selective TRPV4 Agonist

DISCLAIMER: There is a discrepancy in public databases regarding CAS Number 914636-91-2. While some sources associate it with the chemical intermediate 1-Bromo-2,4-difluoro-5-iodobenzene, the preponderance of scientific literature links this CAS number to the potent TRPV4 agonist GSK1016790A. This guide will focus exclusively on the properties and applications of GSK1016790A, the compound of significant interest to the research and drug development community.

Introduction

GSK1016790A, also known as GSK101, is a synthetic small molecule that has emerged as a cornerstone pharmacological tool for investigating the transient receptor potential vanilloid 4 (TRPV4) channel.[1] Developed by GlaxoSmithKline, it is a potent and selective agonist for TRPV4, a non-selective cation channel implicated in a myriad of physiological processes.[1] This guide provides a comprehensive technical overview of GSK1016790A, encompassing its chemical properties, mechanism of action, experimental protocols, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

GSK1016790A is a complex piperazine amide derivative with the following key properties:

| Property | Value | Reference |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [2] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [3] |

| Molecular Weight | 655.61 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥97% (HPLC) | [2] |

| Solubility | Soluble in DMSO (≥50.4 mg/mL) and ethanol (≥26.3 mg/mL). Insoluble in water. | [4] |

| Storage | Store at -20°C for long-term stability. | [2] |

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A exerts its biological effects through the direct activation of the TRPV4 ion channel.[5] TRPV4 is a polymodal channel, sensitive to a variety of stimuli including temperature, mechanical stress, and endogenous ligands. GSK1016790A stands out for its high potency, with EC₅₀ values in the low nanomolar range for both human and mouse TRPV4 channels.[6][7]

The activation of TRPV4 by GSK1016790A leads to a rapid and substantial influx of cations, primarily calcium (Ca²⁺), into the cell.[6][7] This surge in intracellular calcium concentration triggers a cascade of downstream signaling events.

Signaling Pathways Downstream of TRPV4 Activation

The influx of Ca²⁺ initiated by GSK1016790A-mediated TRPV4 activation engages several key intracellular signaling pathways. Notably, this includes the activation of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K).[8] These pathways, in turn, can influence a diverse array of cellular processes, from gene expression and cell proliferation to apoptosis and inflammation. Furthermore, the activation of the RhoA signaling pathway has been implicated in the endocytosis and trafficking of the TRPV4 channel following stimulation with GSK1016790A.[8]

Caption: GSK1016790A-induced TRPV4 activation and downstream signaling.

In Vitro and In Vivo Applications

GSK1016790A has proven to be an invaluable tool for elucidating the physiological and pathophysiological roles of TRPV4 in a wide range of biological systems.

In Vitro Studies

In cell-based assays, GSK1016790A is frequently used to study TRPV4-dependent processes in various cell types, including:

-

Endothelial cells: Investigating vasodilation, vascular permeability, and the response to mechanical stimuli.[6]

-

Urothelial cells: Studying bladder sensation and contractility.[6]

-

Choroid plexus epithelial cells: Examining cerebrospinal fluid production.[7]

-

Neurons: Exploring pain perception and neuroinflammation.[9]

In Vivo Models

In animal models, administration of GSK1016790A has been shown to produce a variety of physiological effects, including:

-

Cardiovascular system: Dose-dependent decreases in systemic vascular resistance and blood pressure.[6] At higher doses, it can lead to vascular leakage and tissue hemorrhage.[6]

-

Urinary system: Induction of bladder overactivity in wild-type mice.[2]

-

Gastrointestinal system: A dose-dependent inhibitory effect on whole gut transit time in mice.[9]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution of GSK1016790A is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

Protocol for a 10 mM Stock Solution in DMSO:

-

Weigh out a precise amount of GSK1016790A powder.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 655.61 g/mol ).

-

Add the calculated volume of DMSO to the GSK1016790A powder.

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

For in vivo studies, the DMSO stock solution is often further diluted in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and sterile water, or in corn oil.[6] It is recommended to prepare these working solutions fresh for each experiment.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

While a specific, universally adopted HPLC method for GSK1016790A is not detailed in the literature, a general approach for purity analysis of similar small molecules can be adapted. Commercial suppliers typically report purity of ≥97% or higher, as determined by HPLC.[2]

General HPLC Parameters:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Flow Rate: Typically around 1 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

NMR spectroscopy is a critical tool for confirming the chemical structure of GSK1016790A. While a detailed spectral analysis is beyond the scope of this guide, commercial suppliers often provide access to ¹H NMR and other spectral data for their products, which can be used for verification.[6]

Caption: A generalized workflow for using GSK1016790A in research.

Toxicological Profile

The use of GSK1016790A, particularly at higher concentrations and in vivo, requires careful consideration of its potential toxicity.

-

Cardiovascular Effects: High intravenous doses (e.g., 12 μg/kg in rats) can induce cardiovascular collapse, which may be reversible in some cases.[10][11]

-

Neurotoxicity: Intracerebroventricular injection of GSK1016790A has been shown to induce neuronal death in the hippocampus, a process that may be mediated by enhanced oxidative stress. The EC₅₀ for the increase in malondialdehyde (an indicator of oxidative stress) in the hippocampus was found to be 0.63 ± 0.14 μM/mouse.

-

General Handling: As with any research chemical, appropriate personal protective equipment should be worn when handling GSK1016790A powder. It should not be ingested or inhaled, and contact with skin and eyes should be avoided.

Conclusion

GSK1016790A is a powerful and indispensable tool for researchers investigating the multifaceted roles of the TRPV4 ion channel. Its high potency and selectivity allow for precise interrogation of TRPV4-mediated signaling pathways in a variety of experimental contexts. A thorough understanding of its chemical properties, mechanism of action, and potential toxicities is crucial for its effective and safe use in advancing our knowledge of TRPV4 in health and disease.

References

-

Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity - PMC. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - ResearchGate. (2014). ResearchGate. Retrieved from [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - Frontiers. (2019). Frontiers. Retrieved from [Link]

-

Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary - PubMed. (2008). National Center for Biotechnology Information. Retrieved from [Link]

-

Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A - PubMed. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels - ResearchGate. (2019). ResearchGate. Retrieved from [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One - Research journals. (2011). PLOS One. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed. (2017). National Center for Biotechnology Information. Retrieved from [Link]

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (2020). Google Patents.

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. (2013). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 7. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2,4-difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Polysubstituted Halobenzenes in Modern Chemistry

The precise arrangement of multiple halogen substituents on an aromatic scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. Compounds such as 1-bromo-2,4-difluoro-5-iodobenzene are of significant interest in medicinal chemistry and materials science. The unique interplay of bromine, fluorine, and iodine atoms on the benzene ring provides a versatile platform for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a detailed exploration of the molecular structure of 1-bromo-2,4-difluoro-5-iodobenzene, drawing upon experimental data where available and leveraging established principles of physical organic chemistry to infer its characteristics.

Chemical Identity and Physical Properties

1-Bromo-2,4-difluoro-5-iodobenzene is a polysubstituted aromatic compound with the chemical formula C₆H₂BrF₂I.[1][2] The strategic placement of four different substituents on the benzene ring results in a molecule with distinct electronic and steric properties.

| Property | Value | Source |

| CAS Number | 914636-91-2 | [1][2] |

| Molecular Formula | C₆H₂BrF₂I | [1][2] |

| Molecular Weight | 318.89 g/mol | [1] |

| Appearance | Clear, red-brown melt liquid | [1] |

| Purity | Typically ≥ 97-98% | [1] |

| Storage | 2-8°C | [1] |

Note: Some physical properties are based on supplier data for commercially available samples and may vary.

Molecular Structure and Geometry

The molecular structure of 1-bromo-2,4-difluoro-5-iodobenzene is defined by the substitution pattern on the benzene ring. The IUPAC name precisely describes the location of each halogen.

Due to the lack of specific crystallographic data for this isomer, the precise bond lengths and angles are not experimentally determined. However, we can infer these from studies on related structures. For instance, in 1,2,4-triiodobenzene, C-I bond lengths and endocyclic bond angles are similar to those in other reported iodobenzenes.[3] Steric hindrance between adjacent bulky iodine atoms can cause slight distortions in the benzene ring, a phenomenon known as splaying.[3] In 1-bromo-2,4-difluoro-5-iodobenzene, the substituents are not all vicinal, which may lessen some of the steric strain compared to more crowded isomers.

The presence of both electron-donating (iodine, bromine) and strongly electron-withdrawing (fluorine) substituents creates a unique electronic distribution within the aromatic ring. This electronic landscape is critical in determining the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents. By analyzing the spectra of simpler analogues like 1-bromo-2-iodobenzene and 1-bromo-4-iodobenzene, we can anticipate the approximate chemical shifts.[4][5] The fluorine atoms will also introduce H-F coupling, further splitting the proton signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six unique signals for the benzene ring carbons, as each is in a distinct chemical environment. The carbon atoms bonded to the halogens will show characteristic chemical shifts. For example, the carbon attached to iodine will be significantly upfield compared to the others. The C-F couplings will also be observable in the ¹³C NMR spectrum, providing valuable structural information. Data from related compounds like 1-bromo-2,4-difluorobenzene can serve as a reference for predicting these shifts.[6]

Synthesis Strategies

The synthesis of polysubstituted benzenes like 1-bromo-2,4-difluoro-5-iodobenzene relies on the principles of electrophilic aromatic substitution (EAS).[7][8] The sequence of introducing the different halogen substituents is crucial and is dictated by their directing effects.

A plausible synthetic approach would involve a multi-step process starting from a simpler di- or tri-substituted benzene. The directing effects of the existing substituents guide the position of the incoming electrophile.[8] For instance, halogens are ortho-, para-directing groups, while nitro groups are meta-directing. A synthetic chemist would need to carefully plan the sequence of halogenation reactions to achieve the desired 1,2,4,5-substitution pattern.

Conceptual Synthetic Workflow

Caption: A generalized multi-step synthesis for polysubstituted benzenes.

Reactivity and Applications in Drug Discovery

Polyhalogenated aromatic compounds are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals. The different halogens on 1-bromo-2,4-difluoro-5-iodobenzene can be selectively functionalized.

-

Cross-Coupling Reactions: The carbon-iodine and carbon-bromine bonds are particularly susceptible to forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization.

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[9] The strength of this interaction can be tuned by the electronic effects of the other substituents on the ring.[10]

-

Fluorine in Medicinal Chemistry: The fluorine atoms can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.

The combination of these features makes 1-bromo-2,4-difluoro-5-iodobenzene a valuable scaffold for fragment-based drug discovery and lead optimization.[11]

Safety and Handling

Organoiodine compounds require careful handling due to their potential toxicity.[12] While specific toxicology data for 1-bromo-2,4-difluoro-5-iodobenzene is not available, information from related compounds and general safety protocols for organohalogens should be followed.

General Safety Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.[13][14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Avoid inhalation of vapors and contact with skin and eyes.[13][14]

-

Store in a cool, dry place away from incompatible materials.[13]

For related compounds like 1-bromo-2,4-difluoro-3-iodobenzene, GHS hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15] Similar precautions should be taken with the 5-iodo isomer.

Crystallography and Solid-State Properties (Inferred)

While the crystal structure of 1-bromo-2,4-difluoro-5-iodobenzene has not been reported, studies of other iodinated benzenes provide insights into their solid-state behavior. The crystal packing of such molecules is often influenced by weak intermolecular interactions, including halogen bonding.[10][16] The substitution pattern on the benzene ring can significantly affect these interactions and, consequently, the crystal packing and melting point.[16] For example, the crystal structure of 1-bromo-4-iodo-benzene has been determined and shows specific intermolecular contacts.[17]

References

-

Substitution Effect on Crystal Packings of Iodobenzonitriles and Iodophenols. American Chemical Society. [Link]

-

Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Fiveable. [Link]

-

Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Crystal Growth & Design - ACS Publications. [Link]

-

electronic reprint 1,2,4-Triiodobenzene. CSU Research Output. [Link]

-

Synthesis of poly-substituted benzenes. YouTube. [Link]

-

1-Bromo-2,4-difluoro-3-iodobenzene | C6H2BrF2I | CID 50998386. PubChem. [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

-

SDS- Iodine Solution - Safety Data Sheet. [Link]

-

Benzene, 1-bromo-2,4-difluoro-5-iodo-. HANGZHOU TIANYE CHEMICALS CO., LTD. [Link]

-

1-Bromo-2,4-difluorobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. ResearchGate. [Link]

-

Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. NIH. [Link]

Sources

- 1. Benzene, 1-bromo-2,4-difluoro-5-iodo-, CasNo.914636-91-2 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 2. 1-bromo-2,4-difluoro-5-iodobenzene | 914636-91-2 [sigmaaldrich.com]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. 1-Bromo-4-iodobenzene(589-87-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Bromo-2-iodobenzene(583-55-1) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 13. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. edvotek.com [edvotek.com]

- 15. 1-Bromo-2,4-difluoro-3-iodobenzene | C6H2BrF2I | CID 50998386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 1-bromo-2,4-difluoro-5-iodobenzene

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular intermediates is paramount. 1-bromo-2,4-difluoro-5-iodobenzene, a polysubstituted aromatic compound, represents a critical building block in the synthesis of numerous pharmaceutical agents. Its utility lies in the strategic placement of four distinct halogen atoms, each offering a unique reactive handle for medicinal chemists to exploit in the construction of complex molecular architectures. The bromine and iodine atoms are particularly amenable to a variety of cross-coupling reactions, while the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-bromo-2,4-difluoro-5-iodobenzene, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only a repository of expected spectral data but also a practical guide to the acquisition and interpretation of these crucial analytical results. The causality behind experimental choices is explained, and the protocols described are designed to be self-validating, ensuring the highest level of scientific integrity.

Molecular Structure and Properties

IUPAC Name: 1-bromo-2,4-difluoro-5-iodobenzene CAS Number: 914636-91-2[1] Molecular Formula: C₆H₂BrF₂I[1] Molecular Weight: 318.89 g/mol [1]

The unique substitution pattern on the benzene ring dictates the distinct spectral characteristics of this molecule. The following sections will delve into the predicted and expected data from the three primary spectroscopic techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1-bromo-2,4-difluoro-5-iodobenzene, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the surrounding halogen substituents.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 4-6 |

| H-6 | 7.9 - 8.2 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-4 |

Causality behind Predictions: The electron-withdrawing nature of the fluorine, bromine, and iodine atoms will deshield the aromatic protons, shifting their resonances downfield. The proton at position 6 (H-6) is expected to be the most downfield due to the ortho- and para-directing effects of the halogens. The observed multiplicities will arise from coupling to the two non-equivalent fluorine atoms.

Experimental Protocol: ¹H NMR Acquisition

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Trustworthiness: The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.[2] Filtering the sample removes any particulate matter that could degrade the spectral resolution.[3] Shimming the magnetic field ensures homogeneity, leading to sharp, well-resolved peaks.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Predicted ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are highly dependent on the directly attached halogen and the electronic effects of the other substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 110 - 115 |

| C-2 (C-F) | 160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |

| C-3 (C-H) | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |

| C-4 (C-F) | 158 - 163 (d, ¹J(C-F) ≈ 240-260 Hz) |

| C-5 (C-I) | 90 - 95 |

| C-6 (C-H) | 125 - 130 (d, ²J(C-F) ≈ 20-25 Hz) |

Causality behind Predictions: Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)) and will be significantly deshielded. The carbon attached to iodine (C-5) will experience a "heavy atom effect," causing it to be shielded and appear at a relatively upfield chemical shift.[4] The other carbons will show smaller couplings to the fluorine atoms.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters will differ.

Caption: Key steps for ¹³C NMR data acquisition.

Trustworthiness: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5] Proton decoupling simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (though C-F couplings will remain).[5]

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum will provide direct information about the chemical environment of the two fluorine atoms.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -105 to -115 | Doublet of Doublets (dd) | J(F-H) ≈ 8-10, J(F-F) ≈ 15-20 |

| F-4 | -110 to -120 | Doublet of Doublets (dd) | J(F-H) ≈ 4-6, J(F-F) ≈ 15-20 |

Causality behind Predictions: The chemical shifts of the fluorine atoms are sensitive to the other substituents on the ring. The observed multiplicities will be due to coupling to the aromatic protons and to each other. Computational methods can provide good predictions for ¹⁹F NMR chemical shifts.[6][7]

Experimental Protocol: ¹⁹F NMR Acquisition

The sample preparation is the same as for ¹H NMR.

Caption: Simplified workflow for ¹⁹F NMR data acquisition.

Trustworthiness: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[6] This allows for relatively quick acquisition times.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Data:

The IR spectrum of 1-bromo-2,4-difluoro-5-iodobenzene will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C ring stretches |

| 1300-1100 | C-F stretches |

| 1100-1000 | C-Br stretch |

| 900-650 | C-H out-of-plane bending |

| ~550 | C-I stretch |

Causality behind Predictions: The positions of the aromatic C-H stretching and C=C ring stretching bands are characteristic of substituted benzene rings. The strong C-F stretching bands are a key indicator of the presence of fluorine. The C-Br and C-I stretches will appear at lower wavenumbers due to the larger masses of these atoms. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the benzene ring.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Trustworthiness: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation.[10][11] Collecting a background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The mass spectrum of 1-bromo-2,4-difluoro-5-iodobenzene is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

| m/z | Ion | Comments |

| 318/320 | [M]⁺ | Molecular ion peak. The two peaks of roughly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 191/193 | [M - I]⁺ | Loss of an iodine radical. |

| 239 | [M - Br]⁺ | Loss of a bromine radical. |

| 127 | [I]⁺ | Iodine cation. |

| 79/81 | [Br]⁺ | Bromine cation. |

Causality behind Predictions: The most prominent feature in the mass spectrum will be the isotopic pattern of the molecular ion, which is a definitive indicator of the presence of one bromine atom.[12][13] The fragmentation pattern will be dominated by the cleavage of the carbon-halogen bonds, with the weaker C-I bond being the most likely to break first.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: General workflow for GC-MS analysis.

Trustworthiness: GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[14] The gas chromatography step separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 1-bromo-2,4-difluoro-5-iodobenzene is essential for its quality control and effective use in pharmaceutical synthesis. This guide provides a detailed blueprint of the expected NMR, IR, and MS data, grounded in the principles of chemical structure and spectroscopic theory. By following the outlined experimental protocols and interpretation guidelines, researchers, scientists, and drug development professionals can confidently characterize this key intermediate, ensuring the integrity and success of their synthetic endeavors. The self-validating nature of these combined spectroscopic techniques provides a robust framework for the unambiguous identification and purity assessment of 1-bromo-2,4-difluoro-5-iodobenzene.

References

-

Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]

-

Benzene, 1-bromo-2,4-difluoro-5-iodo-. HANGZHOU TIANYE CHEMICALS CO., LTD.[Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

NMR Sample Prepara-on. Bruker. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

Determining benzene ring subs tu on pa erns from IR spectra. Spectra Analysis. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

Sample Preparation. University College London. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

-

Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [Link]

-

The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. [Link]

-

Mass spectral interpretation. Wikipedia. [Link]

-

GC- MS Analysis of Halocarbons in the Environment. ResearchGate. [Link]

-

How to Interpret Mass Spectra. YouTube. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. ResearchGate. [Link]

-

Chapter 14.3 - MS7 - M+2 Peaks and Br, Cl, and I. YouTube. [Link]

-

GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After. UNT Digital Library. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing. [Link]

-

How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]

-

Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes. ACS Publications. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEd X. [Link]

-

-

13C NMR Spectroscopy. Thieme. [Link]

-

-

What Are Common NMR Solvents? - Chemistry For Everyone. YouTube. [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

An algorithm for predicting the NMR shielding of protons over substituted benzene rings. ResearchGate. [Link]

-

Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

Fullerene C70 characterization by 13C NMR and the importance of the solvent and dynamics in spectral simulations. RSC Publishing. [Link]

Sources

- 1. proprep.com [proprep.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectra-analysis.com [spectra-analysis.com]

- 10. agilent.com [agilent.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Blogs | Restek [discover.restek.com]

In-Depth Technical Guide: Physical Properties of 1-bromo-2,4-difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Acknowledging Data Scarcity and the Importance of Analog-Based Reasoning

The subject of this technical guide, 1-bromo-2,4-difluoro-5-iodobenzene, is a highly specific halogenated aromatic compound. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical property data for this exact isomer. While its existence is confirmed through its Chemical Abstracts Service (CAS) number and availability from various chemical suppliers, detailed characterization reports remain elusive.

This guide, therefore, adopts a dual approach. Firstly, it presents the available factual data for 1-bromo-2,4-difluoro-5-iodobenzene, primarily sourced from supplier information. Secondly, and crucially for the practicing scientist, it provides a framework for estimating the physical properties of the target compound through a comparative analysis of structurally similar molecules. This analog-based reasoning is a cornerstone of synthetic and medicinal chemistry, allowing researchers to anticipate the behavior of novel compounds.

Compound Identity and Core Information

1-bromo-2,4-difluoro-5-iodobenzene is a polysubstituted benzene ring with a unique arrangement of four different halogen atoms and their positional isomers. This substitution pattern imparts specific electronic and steric properties that are of interest in the design of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

| Property | Value | Source(s) |

| CAS Number | 914636-91-2 | [1] |

| Molecular Formula | C₆H₂BrF₂I | [1] |

| Molecular Weight | 318.89 g/mol | [1] |

| Physical Form | Liquid or "Clear, redbrown melt liquid" | [1] |

| Purity | Typically ≥97-98% | [1] |

| Recommended Storage | 2-8°C | [1] |

The description of the compound as both a "liquid" and a "melt liquid" suggests that its melting point is likely near ambient temperature. The reddish-brown coloration may be indicative of trace impurities or degradation products, a common observation for iodine-containing organic compounds which can liberate elemental iodine upon exposure to light or air.

Elucidating Physical Properties: An Analog-Based Approach

Given the absence of direct experimental data for the title compound, we will now turn to an analysis of its structural analogs. The choice of analogs is critical; we will consider compounds that share key structural features, such as the difluorobenzene core and the presence of both bromine and iodine substituents.

Melting and Boiling Points: Gauging Intermolecular Forces

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. For halogenated benzenes, these are primarily van der Waals forces (dipole-dipole interactions and London dispersion forces). The magnitude of these forces is influenced by molecular weight, polarity, and molecular shape.

To estimate the melting and boiling points of 1-bromo-2,4-difluoro-5-iodobenzene, let us consider the following related compounds:

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | -4 | 145-146 |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 89-91 | 120-122 / 14 mmHg |

| 2-Bromo-1,3-difluoro-5-iodobenzene | C₆H₂BrF₂I | 64-68 | Not available |

Analysis and Estimation:

-

Effect of Halogenation: The introduction of heavier halogens (bromine and iodine) significantly increases both melting and boiling points due to stronger London dispersion forces arising from their larger, more polarizable electron clouds.

-

Isomeric Effects: The relative positions of the substituents influence the molecule's overall dipole moment and its ability to pack efficiently in a crystal lattice. Symmetrical molecules often have higher melting points due to more favorable crystal packing.

-

Estimation for 1-bromo-2,4-difluoro-5-iodobenzene: Considering the data for its isomers and related compounds, it is reasonable to infer that 1-bromo-2,4-difluoro-5-iodobenzene is likely a low-melting solid or a high-boiling liquid at room temperature. Its boiling point at atmospheric pressure is expected to be significantly higher than that of 1-bromo-2,4-difluorobenzene.

Density and Refractive Index: Insights into Molecular Packing and Polarisability

The density of a liquid is a measure of its mass per unit volume and is influenced by molecular weight and the efficiency of molecular packing. The refractive index is related to the polarizability of the molecule's electron cloud.

| Compound | Structure | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 1.708 | 1.505 |

| 1-Bromo-2-fluoro-4-iodobenzene | C₆H₃BrFI | 2.281 | 1.628 |

Analysis and Estimation:

-

Impact of Iodine: The replacement of a fluorine atom with a much heavier iodine atom in 1-bromo-2-fluoro-4-iodobenzene leads to a substantial increase in both density and refractive index.

-

Estimation for 1-bromo-2,4-difluoro-5-iodobenzene: We can anticipate that the density of 1-bromo-2,4-difluoro-5-iodobenzene will be significantly greater than that of 1-bromo-2,4-difluorobenzene and likely in the range of 2.2-2.4 g/mL. Similarly, its refractive index is expected to be considerably higher than 1.505.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-bromo-2,4-difluoro-5-iodobenzene, ¹H, ¹³C, and ¹⁹F NMR would be invaluable.

¹H NMR: The molecule has two aromatic protons. Their chemical shifts will be influenced by the electronic effects of the adjacent halogen substituents. The proton between the two fluorine atoms is expected to be the most deshielded (downfield shift). Spin-spin coupling between the two protons and with the fluorine atoms would result in complex splitting patterns.

¹³C NMR: Six distinct signals are expected in the broadband decoupled ¹³C NMR spectrum, one for each carbon atom in the benzene ring. The chemical shifts will be characteristic of a polysubstituted aromatic ring, with the carbons directly attached to the halogens showing the largest shifts.

¹⁹F NMR: Two distinct signals are anticipated, one for each of the non-equivalent fluorine atoms. The chemical shifts and coupling constants would provide crucial information about the electronic environment of each fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of 1-bromo-2,4-difluoro-5-iodobenzene would be characterized by:

-

Aromatic C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretching vibrations: A series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-F stretching vibrations: Strong absorptions in the 1250-1000 cm⁻¹ region.

-

C-Br and C-I stretching vibrations: These occur at lower frequencies, typically below 1000 cm⁻¹, in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-bromo-2,4-difluoro-5-iodobenzene, the electron ionization (EI) mass spectrum would be expected to show:

-

A molecular ion peak (M⁺): At m/z = 318, corresponding to the molecular weight of the compound. The presence of bromine would result in a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Fragment ions: Loss of halogen atoms would be a prominent fragmentation pathway. We would expect to see peaks corresponding to the loss of I, Br, and F atoms from the molecular ion.

Experimental Protocols: A Guide to Characterization

While a specific, validated protocol for the synthesis of 1-bromo-2,4-difluoro-5-iodobenzene is not available in the public domain, a general workflow for its characterization would involve the following standard laboratory techniques.

Determination of Melting Point

The melting point of a solid compound can be determined using a melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated slowly, and the temperature range over which the solid melts is observed and recorded.

-

For a pure compound, the melting point range should be narrow (typically 1-2°C).

Diagram of Melting Point Determination Workflow:

Sources

reactivity of 1-bromo-2,4-difluoro-5-iodobenzene

An In-Depth Technical Guide to the Reactivity of 1-Bromo-2,4-difluoro-5-iodobenzene

Abstract

1-Bromo-2,4-difluoro-5-iodobenzene is a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the presence of three distinct types of carbon-halogen bonds (C-I, C-Br, C-F), each exhibiting a unique reactivity profile. This guide provides a comprehensive analysis of the chemoselective functionalization of this versatile building block. We will explore the principles governing its reactivity, focusing on metal-halogen exchange and palladium-catalyzed cross-coupling reactions, and provide field-proven insights into experimental design and execution.

Introduction: The Principle of Hierarchical Reactivity

The synthetic power of 1-bromo-2,4-difluoro-5-iodobenzene lies in the predictable and hierarchical reactivity of its halogen substituents. In the majority of transformations central to modern synthetic chemistry, the reactivity of aryl halides is inversely proportional to the carbon-halogen (C-X) bond dissociation energy. This established trend dictates a clear order of reactivity: C–I > C–Br > C–Cl > C–F.[1] Consequently, the iodine atom serves as the most reactive site, followed by bromine, with the two fluorine atoms being largely inert under standard conditions. This differential reactivity allows for the stepwise and site-selective introduction of various functionalities, making it an ideal scaffold for the construction of complex molecular architectures.

This guide will dissect the key reaction classes that exploit this reactivity hierarchy, providing both mechanistic understanding and practical, actionable protocols for the synthetic practitioner.

Metal-Halogen Exchange: Selective Functionalization at the C-I Bond

Metal-halogen exchange is a cornerstone reaction for the preparation of organometallic reagents from organic halides.[2] This transformation is particularly effective for the selective functionalization of polyhalogenated systems due to its well-defined kinetic preferences.

Mechanistic Rationale and Selectivity

The reaction typically involves an organolithium or "Turbo Grignard" reagent and proceeds via a four-center transition state or an ate-complex intermediate.[3] The rate of exchange is highly dependent on the halogen, following the clear trend of I > Br > Cl, while aryl fluorides are generally unreactive.[2] This selectivity is driven by the polarizability and weakness of the C-I bond compared to the C-Br bond. When 1-bromo-2,4-difluoro-5-iodobenzene is treated with an alkyllithium (e.g., n-BuLi) or an advanced Grignard reagent (e.g., i-PrMgCl·LiCl) at low temperatures, the exchange occurs almost exclusively at the iodine-bearing carbon. This generates a highly reactive aryl-lithium or aryl-magnesium species poised for subsequent reaction with an electrophile, while the C-Br and C-F bonds remain untouched.

subgraph "Reaction Workflow" A[ "1-Bromo-2,4-difluoro-5-iodobenzene" ] --> B{ "Metal-Halogen Exchange(e.g., n-BuLi or i-PrMgCl·LiCl)THF, -78 °C" }; B --> C[ "Organometallic Intermediate(Ar-Li or Ar-MgX)" ]; C --> D{ "Electrophilic Quench(e.g., Aldehyde, CO₂, DMF)" }; D --> E[ "Selectively Functionalized Productat C5 Position" ]; end

style A fill:#F1F3F4,stroke:#5F6368 style B fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style E fill:#E6F4EA,stroke:#34A853 }

Experimental Protocol: Selective Lithiation and Electrophilic Quench

The following protocol is a representative procedure for the selective functionalization at the C-I position, adapted from methodologies for similar dihaloarenes.[4]

Objective: To synthesize (5-bromo-2,4-difluorophenyl)methanol via selective iodine-lithium exchange followed by quenching with formaldehyde.

Step-by-Step Methodology:

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-bromo-2,4-difluoro-5-iodobenzene (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The exchange is typically rapid at this temperature.[2]

-

Electrophilic Quench: Add paraformaldehyde (1.5 eq) as an electrophile to the reaction mixture.

-

Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: A Gateway to Diverse Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The selectivity in these reactions is governed by the initial, often rate-limiting, oxidative addition step, where the palladium catalyst inserts into the C-X bond.[1] This step is energetically more favorable for weaker C-X bonds, again establishing the reactivity order of C-I > C-Br >> C-F.[6][7]

Sonogashira Coupling: Selective C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[7] By carefully controlling the reaction conditions, one can achieve highly selective coupling at the C-I position of 1-bromo-2,4-difluoro-5-iodobenzene.

Causality Behind Experimental Choices: The key to selectivity is managing the reactivity of the palladium catalyst. For substrates like 1-bromo-4-iodobenzene, a close analog, running the reaction at room temperature is sufficient to activate the C-I bond for oxidative addition while leaving the more robust C-Br bond untouched.[8] Using a palladium/copper co-catalyst system under mild basic conditions facilitates the reaction efficiently.[9]

subgraph "Catalytic Cycle" { "Pd(0)L₂" [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)(I)L₂" [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)(C≡CR)L₂" [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

}

subgraph "Reagents" { "Ar-I" [label="1-Bromo-2,4-difluoro-5-iodobenzene", style=filled, fillcolor="#FBBC05"]; "R-C≡C-H" [label="Terminal Alkyne", style=filled, fillcolor="#FBBC05"]; "Product" [label="Ar-C≡C-R", style=filled, fillcolor="#34A853"]; "Cu(I) / Base" [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Ar-I" -> "Ar-Pd(II)(I)L₂"; "R-C≡C-H" -> "Cu(I) / Base"; "Cu(I) / Base" -> "Ar-Pd(II)(C≡CR)L₂" [label=" Forms Cu-acetylide"]; "Ar-Pd(II)(C≡CR)L₂" -> "Product"; }

Suzuki-Miyaura Coupling: Selective C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[10][11] Similar to the Sonogashira coupling, selectivity is readily achieved. The more labile C-I bond will react preferentially, allowing for the synthesis of mono-arylated products. A subsequent, more forcing reaction (e.g., higher temperature, stronger base, or a more active catalyst system) can then be used to functionalize the C-Br position.

| Parameter | C-I Coupling (Site 5) | C-Br Coupling (Site 1) |

| Aryl Halide | 1-bromo-2,4-difluoro-5-iodobenzene | Product from C-I Coupling |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Buchwald Ligands |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF |

| Temperature | Room Temp to 80 °C | 80 °C to 110 °C |

| Expected Outcome | High selectivity for mono-coupling | Coupling at the remaining site |

| Table 1. Representative conditions for sequential Suzuki-Miyaura couplings. |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

Objective: To synthesize 5-bromo-2,4-difluoro-1,1'-biphenyl via selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-